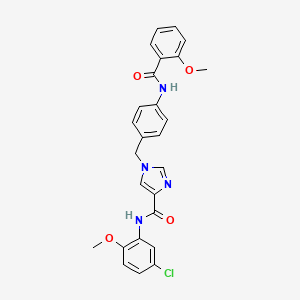

N-(2,2-di(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

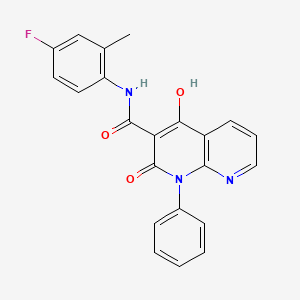

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan rings, ethyl group, methoxy group, and sulfonamide group would contribute to its overall structure.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Applications De Recherche Scientifique

Anticancer and Antiangiogenic Activity

Compounds with structural similarities to N-(2,2-di(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide have been evaluated for their potential in cancer therapy. For instance, a study by Romagnoli et al. (2015) on a series of 3-arylaminobenzofuran derivatives showed significant antiproliferative activity against cancer cells, along with potent vascular disrupting properties derived from the effect on vascular endothelial cells. These compounds inhibited cancer cell growth at nanomolar concentrations, induced apoptosis, and demonstrated in vivo antitumor activity, highlighting their potential in anticancer and antiangiogenic therapies (Romagnoli et al., 2015).

Novel Synthetic Methods

Research has also focused on developing new synthetic methods involving compounds related to this compound. For example, Wang et al. (2014) reported a gold(I)-catalyzed cascade reaction to synthesize highly substituted N-(furan-3-ylmethylene)benzenesulfonamides, highlighting a novel approach in organic synthesis that enriches gold carbenoid chemistry with regard to group migration (Wang et al., 2014).

Chlorinating Reagent

Pu et al. (2016) introduced N-chloro-N-methoxybenzenesulfonamide as a simple, reactive chlorinating reagent, which was used to obtain chlorinated products in good to high yields from a variety of substrates, including phenols and anisoles. This reagent offers an economical and convenient method for the chlorination of organic molecules, which could be useful in the synthesis of compounds related to this compound (Pu et al., 2016).

Energetic Materials

The assembly of diverse N-O building blocks leading to energetic materials has been explored through compounds like 3,3'-dinitroamino-4,4'-azoxyfurazan, which shares structural motifs with this compound. These materials exhibit high density, moderate to good thermal stability, and excellent detonation properties, suggesting potential applications in energetic materials (Zhang & Shreeve, 2014).

Antitubercular Potential

The potential of related compounds to act as antitubercular agents has been investigated through docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis. For instance, Purushotham and Poojary (2018) synthesized a compound with potential inhibitory action, demonstrating the role of similar sulfonamide derivatives in developing new antitubercular therapies (Purushotham & Poojary, 2018).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with certain biological targets in the body.

Propriétés

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-21-13-5-2-6-14(11-13)24(19,20)18-12-15(16-7-3-9-22-16)17-8-4-10-23-17/h2-11,15,18H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHBWMZMGXOKRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2978609.png)

![5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one](/img/structure/B2978617.png)

![13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2978618.png)

![(1R,5R,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)

![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate](/img/structure/B2978624.png)

![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2978625.png)

![(5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2978628.png)